3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide

Acetylcholinesterase inhibition Alzheimer's disease drug discovery Isoquinoline alkaloid SAR

3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide (CAS 57543-00-7), also known as 3,4-dihydropapaverine monohydrobromide, is a partially reduced benzylisoquinoline alkaloid derivative bearing a 3,4-dihydroisoquinoline core with methoxy substitution at the 6,7,3′,4′ positions. It exists as a quaternary iminium bromide salt (C20H24BrNO4, MW 422.3 g/mol) and is the mono-hydrobromide counterpart of the free base form (CAS 6957-27-3) and the hydrochloride salt (CAS 5884-22-0).

Molecular Formula C20H24BrNO4
Molecular Weight 422.3 g/mol
CAS No. 57543-00-7
Cat. No. B13754482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide
CAS57543-00-7
Molecular FormulaC20H24BrNO4
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Br-]
InChIInChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H
InChIKeyJEMWDQUZUKAGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline Hydrobromide (CAS 57543-00-7): Core Identity and Procurement Profile


3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide (CAS 57543-00-7), also known as 3,4-dihydropapaverine monohydrobromide, is a partially reduced benzylisoquinoline alkaloid derivative bearing a 3,4-dihydroisoquinoline core with methoxy substitution at the 6,7,3′,4′ positions [1]. It exists as a quaternary iminium bromide salt (C20H24BrNO4, MW 422.3 g/mol) and is the mono-hydrobromide counterpart of the free base form (CAS 6957-27-3) and the hydrochloride salt (CAS 5884-22-0) [2]. This compound occupies a defined intermediate oxidation state between fully aromatic papaverine and fully reduced tetrahydropapaverine, a structural feature that directly governs its target engagement profile across acetylcholinesterase, phosphodiesterase, and adrenoceptor systems [3].

Why Papaverine, Tetrahydropapaverine, or Other In-Class Analogs Cannot Substitute for CAS 57543-00-7 in Research Applications


The benzylisoquinoline alkaloid family spans a continuum of oxidation states—fully aromatic (papaverine), partially reduced 3,4-dihydro (the target compound), and fully reduced 1,2,3,4-tetrahydro (tetrahydropapaverine)—each exhibiting fundamentally divergent pharmacological profiles that preclude interchangeable use [1]. The 3,4-dihydroisoquinoline ring system confers a unique combination of conformational rigidity and electronic character: it retains the iminium positive charge that enables AChE inhibition (IC50 = 7.0 μM), yet lacks the planar aromaticity required for broad-spectrum phosphodiesterase (PDE) inhibition [2]. In head-to-head SAR studies, complete reduction to the tetrahydro analog abolishes AChE inhibitory activity entirely (<20% inhibition at 100 μM), while the fully aromatic papaverine exhibits broad PDE inhibition with only modest AChE activity [1]. Furthermore, the dihydroisoquinoline derivatives demonstrate greater α1-adrenoceptor selectivity over calcium channel sites compared to papaverine, which shows approximately equal affinity for both targets [3]. Simple substitution based on structural similarity without accounting for oxidation-state-dependent target engagement will yield irreproducible or misleading experimental results.

Quantitative Differentiation Evidence for 3,4-Dihydropapaverine Hydrobromide (CAS 57543-00-7) Versus Closest Analogs


AChE Inhibitory Potency: Direct Head-to-Head SAR Across Oxidation States

In a direct head-to-head structure-activity relationship study, the dihydroisoquinoline analog (compound 6, corresponding to the free base of CAS 57543-00-7) demonstrated an AChE IC50 of 7.0 ± 1.4 μM using the Ellman colorimetric assay with electric eel AChE [1]. This potency was comparable to the quaternary dihydroisoquinoline analog compound 4 (IC50 = 5.5 ± 1.0 μM) and substantially superior to the fully reduced tetrahydroisoquinoline analog compound 7, which showed less than 20% inhibition at 100 μM—representing a greater than 14-fold loss of activity upon complete ring reduction [1]. The ring-opened analog compound 5 exhibited approximately 5% inhibition at 10 μM, confirming that the cyclic dihydroisoquinoline scaffold is essential for activity [1]. Papaverine (compound 1), the fully aromatic counterpart, displayed only modest AChE inhibitory activity in the 10^-5 M range [1].

Acetylcholinesterase inhibition Alzheimer's disease drug discovery Isoquinoline alkaloid SAR

Phosphodiesterase Inhibition Profile: Fundamental Mechanistic Divergence from Papaverine

Dihydropapaverine was found to have practically no effect on 3′,5′-adenosine monophosphate phosphodiesterase (PDE) activity in rat brain homogenates across a concentration range of 1–100 μM, tested at both low (1 μM) and high (200 μM) substrate (cAMP) concentrations using the isotope method of Filburn and Karn [1]. In contrast, papaverine was identified as the most powerful PDE inhibitor among all compounds tested in the same study, with competitive-type reversible inhibition [1]. In an independent study, papaverine inhibited PDE4 with an IC50 of 3.07 μmol/L [2]. This differential PDE profile was corroborated by Chulia et al. (1997), who demonstrated that unlike papaverine—which significantly inhibits all PDE isoforms isolated from bovine aorta—3,4-dihydropapaverine, tetrahydropapaverine, and tetrahydropapaveroline did not inhibit any PDE isoform tested [3].

Phosphodiesterase inhibition cAMP/cGMP signaling Smooth muscle pharmacology

α1-Adrenoceptor Selectivity Over Calcium Channel Sites: Reduced Isoquinoline Ring Confers Target Preference Shift

In competitive radioligand binding studies using [3H]-prazosin (α1-adrenoceptor), [3H]-nitrendipine (L-type Ca2+ channel), and [3H]-(+)-cis-diltiazem (benzothiazepine Ca2+ channel site) on rat cerebral cortical membranes, the three papaverine derivatives with partially or fully reduced isoquinoline rings—including 3,4-dihydropapaverine—showed greater affinity than papaverine for the [3H]-prazosin binding site and were therefore more selective as inhibitors of α1-adrenoceptor binding over benzothiazepine-site Ca2+ channel binding [1]. In contrast, papaverine demonstrated approximately equal affinity for both the α1-adrenoceptor and the benzothiazepine Ca2+ channel site [1]. Neither papaverine nor any derivative affected [3H]-nitrendipine binding at concentrations up to 100 μM [1]. Functionally, contractions evoked by noradrenaline (1 μM) in rat isolated aorta were inhibited in a concentration-dependent manner by 3,4-dihydropapaverine, tetrahydropapaverine, and with lower potency by tetrahydropapaveroline, confirming the α1-adrenoceptor antagonism observed in binding assays [1]. Exact Ki or IC50 values for individual compounds were not reported in numerical form in the source publication; the selectivity shift is reported as a qualitative rank-order difference with papaverine serving as the direct comparator within the same experimental system.

α1-Adrenoceptor pharmacology Calcium channel binding Vascular smooth muscle Receptor selectivity profiling

AChE over BChE Selectivity: A Favorable Profile for CNS-Targeted Development

In the same direct comparative study by Khorana et al. (2009), the dihydroisoquinoline analog compound 6 demonstrated clear selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with less than 20% BChE inhibition observed at concentrations up to 100 μM, while maintaining an AChE IC50 of 7.0 ± 1.4 μM [1]. This yields an implied AChE/BChE selectivity ratio of greater than approximately 14-fold based on the detection threshold [1]. The quaternary analog compound 4 and the ring-opened analog compound 5 similarly showed less than 20% BChE inhibition at 100 μM [1]. The selectivity for AChE over BChE is a structurally encoded feature of the dihydroisoquinoline scaffold, distinguishing it from cholinergic agents that non-selectively inhibit both cholinesterases [1].

Acetylcholinesterase selectivity Butyrylcholinesterase Alzheimer's disease CNS drug design

Synthetic Intermediate Utility: Validated Role in cisatracurium and Papaverine Manufacturing

3,4-Dihydropapaverine is a well-established and documented key intermediate in the commercial synthesis of cisatracurium besylate, a widely used neuromuscular blocking agent [1]. Patent CN101544603A explicitly identifies 3,4-dihydropapaverine as the important intermediate (referencing USP 5556978) for synthesizing the muscle relaxant atracurium besylate, wherein NaBH4 reduction yields racemic tetrahydropapaverine, which is subsequently resolved with N-acetyl-L-leucine to produce R-tetrahydropapaverine—the primary raw material for cisatracurium preparation [1]. Additionally, 3,4-dihydropapaverine is the direct synthetic precursor of papaverine: dehydrogenation by heating in tetraline or with elemental sulfur in a suitable solvent converts the dihydro form to the fully aromatic papaverine, a process utilized in industrial papaverine manufacturing . This dual role as both precursor (to papaverine) and prochiral intermediate (to enantiopure tetrahydropapaverine for cisatracurium) makes CAS 57543-00-7 a strategically versatile procurement target for synthetic chemistry groups.

Pharmaceutical intermediate cisatracurium synthesis Process chemistry GMP manufacturing

Highest-Value Application Scenarios for 3,4-Dihydropapaverine Hydrobromide (CAS 57543-00-7) Based on Quantitative Evidence


AChE-Targeted Lead Optimization in Alzheimer's Disease Drug Discovery

The dihydroisoquinoline scaffold of CAS 57543-00-7 provides a validated AChE inhibitory starting point (IC50 = 7.0 ± 1.4 μM) with demonstrated selectivity over BChE (>14-fold), making it appropriate for structure-based lead optimization programs targeting CNS cholinergic deficits [1]. Unlike papaverine, the dihydro form does not introduce confounding PDE inhibition that would complicate target deconvolution and efficacy interpretation [2]. The absence of PDE activity also eliminates the vasodilatory polypharmacology associated with papaverine, enabling cleaner in vivo pharmacological profiling in cognitive models [3]. The available hydrochloride and hydrobromide salt forms facilitate salt-screening for optimized CNS penetration and formulation properties [1].

Pharmacological Tool Compound for α1-Adrenoceptor Mechanism Studies

The reduced isoquinoline ring of CAS 57543-00-7 confers greater affinity for α1-adrenoceptors relative to calcium channel benzothiazepine sites, in contrast to papaverine's balanced dual-target profile [3]. This selectivity shift makes the dihydro form a more specific pharmacological tool for dissecting α1-adrenoceptor-mediated vascular responses without the confounding influence of concurrent calcium channel blockade or PDE inhibition. Functional studies using rat isolated aorta have validated concentration-dependent inhibition of noradrenaline-evoked contractions by dihydropapaverine, confirming its utility in ex vivo vascular pharmacology [3].

Key Synthetic Intermediate for cisatracurium Besylate and Enantiopure Tetrahydropapaverine Manufacturing

CAS 57543-00-7 serves as the critical branch-point intermediate in the commercial synthesis of cisatracurium besylate, a widely used neuromuscular blocking agent, as documented in patent CN101544603A and referenced in USP 5556978 [4]. The dihydroisoquinoline undergoes NaBH4 reduction to racemic tetrahydropapaverine, followed by chiral resolution with N-acetyl-L-leucine to yield R-tetrahydropapaverine—the primary building block for cisatracurium [4]. Additionally, Ru-catalyzed asymmetric transfer hydrogenation directly on 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has been reported to produce R-tetrahydropapaverine with 77.0% yield, 99.45% purity, and 99.67% ee, demonstrating the compound's suitability for catalytic asymmetric processes [5]. This intermediate is also the direct precursor to papaverine via dehydrogenation, supporting integrated manufacturing strategies [5].

Metabolic and Biosynthetic Pathway Studies of Benzylisoquinoline Alkaloids

3,4-Dihydropapaverine occupies a unique position in benzylisoquinoline alkaloid metabolism as both a biosynthetic precursor to papaverine (via dehydrogenation) and a microbial biotransformation product of papaverine (isolated as metabolite 1 from papaverine fungal metabolism studies) [6]. This dual metabolic role makes CAS 57543-00-7 an essential analytical reference standard and mechanistic probe for studies investigating papaverine biosynthesis in Papaver somniferum, microbial biotransformation pathways, and metabolic fate studies in mammalian systems [6]. The hydrobromide salt form provides well-defined stoichiometry for quantitative analytical method development.

Quote Request

Request a Quote for 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.